Minaprine

Catalog No.
S535470
CAS No.
25905-77-5
M.F
C17H22N4O
M. Wt
298.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Minaprine

CAS Number

25905-77-5

Product Name

Minaprine

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20)

InChI Key

LDMWSLGGVTVJPG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2-morpholino-ethylamino)-4-methyl-6-phenyl pyridazine, dihydrochloride, 3-(morpholinoethyl)amino-4-methyl-6-phenylpyridazine, Agr 1240, Cantor, minaprine, minaprine dihydrochloride, MINAPRINE HYDROCHLORIDE

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3

Description

The exact mass of the compound Minaprine is 298.1794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mood Disorders

  • Depression: Some research suggests Minaprine might be effective in treating depression. Studies have shown improvement in symptoms like fatigue, mood, and sleep in patients with depression Psychopharmacology Bulletin: . However, more robust clinical trials are needed to confirm its efficacy and compare it to standard antidepressants.

Fatigue

  • Chronic Fatigue Syndrome (CFS): Minaprine has been explored as a treatment for CFS due to its potential effects on energy levels. A small study showed some improvement in fatigue scores in CFS patients Advances in Nervous System Research and Application. However, further research is needed to determine its effectiveness in larger populations.

Other Potential Applications

  • Neurological Disorders: Limited research suggests Minaprine might have benefits in managing symptoms of some neurological disorders. Studies have explored its use in Alzheimer's disease and Parkinson's disease, but the evidence is inconclusive Psychopharmacology Abstracts.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2

Exact Mass

298.1794

LogP

2.03
2.03 (LogP)
2

Appearance

Solid powder

Melting Point

122 °C
122.0 °C
122°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

00U7GX0NLM

Related CAS

25953-17-7 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression

Pharmacology

Minaprine is an amino-phenylpyridazine antidepressant reported to be relatively free of cardiotoxicity, drowsiness, and weight gain. Similar to other antidepressant treatments, minaprine attenuates the beta-adrenergic receptor function. Studies have also shown that minaprine improves memory consolidation and that repeated drug administration leads to potentiation of this effect. Moreover, the effects of minaprine on memory consolidation are related to its dopaminergic action.

MeSH Pharmacological Classification

Antidepressive Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX07 - Minaprine

Mechanism of Action

Minaprine binds to serotonin type 2 receptors and to dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump. Therefore, minaprine blocks the reuptake of both dopamine and serotonin. It is also, to a slight degree, cholinomimetic. Thus it may exhibit both mood-brightening and nootropic properties. It also acts as a reversible inhibitor of MAO-A (RIMA).It has also been found to inhibit acetylcholinesterase.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAOA [HSA:4128] [KO:K00274]

Pictograms

Irritant

Irritant

Other CAS

25905-77-5

Wikipedia

Minaprine

Dates

Modify: 2023-08-15

A review of the relationships of Xenochrophis cerasogaster Cantor, 1839 (Serpentes: Colubridae) to its congeners

Jayaditya Purkayastha, Jatin Kalita, Rajeev Kungur Brahma, Robin Doley, Madhurima Das
PMID: 30485958   DOI: 10.11646/zootaxa.4514.1.10

Abstract

We sampled snakes of the genus Xenochrophis from across Northeast India. The snakes were evaluated for both morphological and molecular parameters. Phylogenetic relationship was reconstructed using mitochondrial genes (Cytb, 12s rRNA, ND4). The genus Xenochrophis was found to be paraphyletic, X. piscator complex and X. punctulatus form a single clade with Atretium schistosum as their sister taxon. X. cerasogaster forms a distinct lineage. X. vittatus and X. trianguligerus are related to the genus Rhabdophis. Herein it is recommended that X. piscator complex, i.e. X. asperrimus, X. flavipunctatus, X. melanzostus, X. piscator, X. sanctijohannis, X. schnurrenbergeri and X. tytleri, as well as X. punctulatus be reallocated to the genus Fowlea.


[Transdiaphragmatic dissection of the stomach; anatomical basis of the transpyloric passage of the Cantor tube in intestinal occlusion]

J P OTERO
PMID: 24538403   DOI:

Abstract




Purification of bufadienolides from the skin of Bufo bufo gargarizans Cantor with positively charged C18 column

Xiaolong Li, Zhimou Guo, Chaoran Wang, Aijin Shen, Yanfang Liu, Xiuli Zhang, Weijie Zhao, Xinmiao Liang
PMID: 24503198   DOI: 10.1016/j.jpba.2014.01.002

Abstract

As a kind of promising anticancer compounds, the preparation of bufadienolides is a hot study spot. However, due to the complexity of biological sample, the purification of bufadienolides from a crude sample (toad skin) is a tough work. In this paper, we reported a new way based on positively charged C18 material (XCharge C18) to quickly separate and purify bufadienolides from toad skin. By this method, the different ionic feature of the amino acid conjugated bufadienolides (AACBs) and the free form bufadienolides (AAUBs) was firstly utilized to obtain distinct separation selectivity on the XCharge C18 column. Additionally, the peak tailing problem of AACBs on conventional C18 was resolved and better resolutions were achieved on the XCharge C18, thus, two kinds of bufadienolides on one column were successfully purified respectively. Taking F13 as an example, the method was validated by liquid chromatography-mass spectrometry (LC-MS), and then 4 AACBs as well as 4 AAUBs were simultaneously purified by preparative XCharge C18. In addition, the application of this method in other fractions was also validated. The results suggested that the developed method is a practical and promising tool for efficient separation and purification of bufadienolides from toad skin.


[Treatment of mechanical and dynamic ileus with gastrointestinal intubation and continuous aspiration with Cantor's apparatus]

U CASABONA
PMID: 14816536   DOI:

Abstract




[Trans-diaphragmatic dissection of the stomach; anatomic basis for trans-pyloric passage of Cantor's tube in intestinal occlusion]

J P OTERO
PMID: 14811796   DOI:

Abstract




[Two cases of intestinal occlusion intubated with Cantor tube radiographic documentation]

H CARDEZA
PMID: 14772109   DOI:

Abstract




Molecular properties and CYP2D6 substrates: central nervous system therapeutics case study and pattern analysis of a substrate database

Laura K Chico, Heather A Behanna, Wenhui Hu, Guifa Zhong, Saktimayee Mitra Roy, D Martin Watterson
PMID: 19661215   DOI: 10.1124/dmd.109.028134

Abstract

CYP2D6 substrate status is a critical Go/No Go decision criteria in central nervous system (CNS) drug discovery efforts because the polymorphic nature of CYP2D6 can lead to variable patient safety and drug efficacy. In addition, CYP2D6 is disproportionately involved in the metabolism of CNS drugs compared with other drug classes. Therefore, identifying trends in small molecule properties of CNS-penetrant compounds that can help discriminate potential CYP2D6 substrates from nonsubstrates would allow additional prioritization in the synthesis and biological evaluation of new therapeutic candidates. We report here the conversion of the CNS drug minaprine from substrate to nonsubstrate, as well as the conversion of the related CNS drug minozac from nonsubstrate to substrate, through the use of analog synthesis and CYP2D6 enzyme kinetic analyses. No single molecular property strongly correlated with substrate status for this 3-amino-4-methyl-6-phenylpyridazine scaffold, although molecular volume and charge appeared to be indirectly related. A parsed database of CYP2D6 substrates across diverse chemical structures was assembled and analyzed for physical property trends correlating with substrate status. We found that a complex interplay of properties influenced CYP2D6 substrate status and that the particular chemical scaffold affects which properties are most prominent. The results also identified an unexpected issue in CNS drug discovery, in that some property trends correlative with CYP2D6 substrates overlap previously reported properties that correlate with CNS penetrance. These results suggest the need for a careful balance in the design and synthesis of new CNS therapeutic candidates to avoid CYP2D6 substrate status while maintaining CNS penetrance.


Aminopyridazines as acetylcholinesterase inhibitors

J M Contreras, Y M Rival, S Chayer, J J Bourguignon, C G Wermuth
PMID: 10052979   DOI: 10.1021/jm981101z

Abstract

Following the discovery of the weak, competitive and reversible acetylcholinesterase (AChE)-inhibiting activity of minaprine (3c) (IC50 = 85 microM on homogenized rat striatum AChE), a series of 3-amino-6-phenylpyridazines was synthesized and tested for inhibition of AChE. A classical structure-activity relationship exploration suggested that, in comparison to minaprine, the critical elements for high AChE inhibition are as follows: (i) presence of a central pyridazine ring, (ii) necessity of a lipophilic cationic head, (iii) change from a 2- to a 4-5-carbon units distance between the pyridazine ring and the cationic head. Among all the derivatives investigated, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y), which shows an IC50 of 0.12 microM on purified AChE (electric eel), was found to be one of the most potent anti-AChE inhibitors, representing a 5000-fold increase in potency compared to minaprine.1


Antidepressant response follows an exponential decay curve: replication and extension

W Boyer
PMID: 9315997   DOI: 10.1097/00004714-199710000-00015

Abstract




Computerised psychomotor performance testing: a comparative study of the single dose pharmacodynamics of minaprine and amitriptyline in young and elderly subjects

M T Kinirons, S H Jackson, L Kalra, R T Trevit, C G Swift
PMID: 12959320   DOI: 10.1111/j.1365-2125.1993.tb00381.x

Abstract

The psychomotor and cardiovascular effects of minaprine 100 mg, a novel antidepressant, were compared with amitriptyline 25 mg, as a positive control, and placebo in a single dose randomised double-blind crossover trial using an automated psychomotor test battery (APT), postural sway (PS), blood pressure (BP) and pulse in nine young and nine elderly healthy subjects. Analysis of variance, taking into account baseline values, showed that continuous attention test (CAT), critical flicker fusion threshold (CFFT), decision making test (DMT) and paired word association (PWA) were significantly impaired with amitriptyline compared with minaprine and placebo. Minaprine did not differ from placebo. Amitriptyline significantly lowered supine systolic blood pressure (BP) and all treatments produced significant decreases in heart rate in young and elderly. No age effect on psychomotor performance was seen. Minaprine compared favourably with amitriptyline using the APT with the doses used. The APT is useful in the evaluation of new drugs on psychomotor performance.


Explore Compound Types